3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride
Overview
Description
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride, commonly referred to as 3CPP-DHC, is a powerful, non-selective, and reversible inhibitor of the enzyme monoamine oxidase (MAO). This compound is used in various scientific research applications, such as neuroscience, pharmacology, and biochemistry. It is also used in laboratory experiments and drug development.
Scientific Research Applications
Arylpiperazine Derivatives and Their Applications
Arylpiperazine derivatives, including compounds similar to 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride, have found clinical application primarily in treating depression, psychosis, or anxiety. These compounds are metabolized extensively, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for a variety of serotonin receptor-related effects in both humans and animals. However, some metabolites remain largely unexplored despite their potential pharmacological significance. The therapeutic utility of these derivatives extends across different receptor targets owing to their versatile binding affinities and activities (Caccia, 2007).
Piperazine Derivatives in Drug Design
Piperazine as a heterocyclic moiety is significant in the rational design of drugs, found in various therapeutic agents like antipsychotics, antihistamines, and antidepressants. Modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting the flexibility and importance of this scaffold in drug discovery. This underscores the potential of piperazine-based molecules in addressing a wide array of diseases, highlighting the need for further therapeutic investigations on this motif (Rathi et al., 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been reported to display potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the significance of piperazine as a vital building block in the design and rationale of potent piperazine-based anti-TB molecules, assisting in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine in Synthetic Chemistry and Pharmacology
The piperazine nucleus shows a broad spectrum of pharmaceutical applications, driving the development of new methods for the synthesis of its derivatives. This review highlights current trends in the synthesis of piperazine and morpholine analogues and their potent pharmacophoric activities, suggesting their significant role in medicinal chemistry and drug development processes (Mohammed et al., 2015).
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.2ClH/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19;;/h1-4H,5-11H2,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZQZOKLDCZVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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